2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrimidoindole core, and a sulfanyl-acetamide linkage
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c1-15-6-10-17(11-7-15)27-21(31)14-33-25-29-22-19-4-2-3-5-20(19)28-23(22)24(32)30(25)18-12-8-16(26)9-13-18/h2-13,28H,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLNOVAQCZQMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the fluorophenyl group and the sulfanyl-acetamide linkage. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the ketone group in the pyrimidoindole core.
Substitution: Halogenated reagents can be used to substitute the fluorophenyl group with other functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Industry: The compound’s unique properties make it useful in developing advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in polymer production.
Uniqueness
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide stands out due to its unique combination of a fluorophenyl group, a pyrimidoindole core, and a sulfanyl-acetamide linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel organic molecule with significant potential in medicinal chemistry. Its unique structural features, which combine pyrimidine and indole derivatives, suggest various biological activities that are currently under investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 360.33 g/mol. The compound contains a sulfanyl group and an acetamide functional group, which are crucial for its biological activity. The synthesis of this compound typically involves several steps, including the use of solvents like dimethylformamide and catalysts such as triethylamine to ensure high purity and yield during reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to This compound . For instance, derivatives containing similar structural motifs have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.125 µg/mL to 12.5 µg/mL in comparative studies against standard antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µg/mL) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 3.125 | Ceftriaxone |
| Escherichia coli | 12.5 | Ciprofloxacin |
Anticancer Potential
The compound's anticancer activity has been suggested through in vitro studies where similar pyrimidine derivatives exhibited cytotoxic effects on various cancer cell lines. For example, compounds with related structures demonstrated IC50 values around 49.85 µM against A549 lung cancer cells, indicating significant growth inhibition . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.
The biological activity of This compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The presence of the sulfanyl group is particularly noteworthy as it may enhance binding affinity to target proteins, thereby modulating their activity.
Case Studies
- Antimicrobial Evaluation : A study conducted on synthesized derivatives found that compounds with sulfanyl groups exhibited enhanced antibacterial properties compared to their non-sulfanyl counterparts. This suggests that the sulfanyl moiety plays a crucial role in the biological activity of these compounds .
- Anticancer Screening : Another investigation evaluated a series of pyrimidine-based compounds for their anticancer properties against various cell lines. The results indicated that modifications to the indole structure significantly influenced cytotoxicity and selectivity towards cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
